Cas no 495-32-9 (Nodakenetin)
Nodakenetin Chemical and Physical Properties
Names and Identifiers
-
- 7H-Furo[3,2-g][1]benzopyran-7-one,2,3-dihydro-2-(1-hydroxy-1-methylethyl)-, (2R)-
- (2R)-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-7-one
- NODAKENETIN
- (-)-Marmesin
- (+-)-Marmesin
- (S)-Marmesin
- 2-(1-hydroxy-1-methyl-ethyl)-2,3-dihydro-furo[3,2-g]chromen-7-one
- 2,3-dihydro-2-(1-hydroxy-1-methylethyl)-7H-furo[3,2-g][1]benzopyran-7-one
- 7H-Furo(3,2-g)(1)benzopyran-7-one, 2,3-dihydro-2-(1-hydroxy-1-methylethyl)-, (S)-(+)-
- AC1L1AUX
- CCRIS 5728
- STOCK1N-61085
- Prangeferol
- [ "Prangeferol", " (-)-Nodakenetin" ]
- Marmesin
- PKL4EW8LPQ
- (R)-2-(1-Hydroxy-1-methylethyl)-2,3-dihydro-7H-furo(3,2-g)(1)benzopyran-7-one
- (2R)-2-(1-hydroxy-1-methyl-ethyl)-2,3-dihydrofuro[3,2-g]chromen-7-one
- (2R)-2-(1-hydroxy-1-methylethyl)-2,3-dihydro-7H-furo[3,2-g]chromen-7-one
- H5D33D
- (R)-2-(2-Hydroxypropan-2-yl)-2,3-dihydro-7H-furo[3,2-g]chromen-7-one
- CS-0019605
- 495-32-9
- CHEBI:132623
- Nodakenetic
- (R,S)-2-(1-Hydroxy-1-methyl-ethyl)-2,3-dihydro-furo[3,2-g]chromen-7-one
- 7H-Furo(3,2-g)(1)benzopyran-7-one, 2,3-dihydro-2-(1-hydroxy-1-methylethyl)-, (R)-
- 7H-Furo[3,2g][1]-benzopyran-7-one, (-2,3-dihydro-2-(1-hydroxy-1-hydroxymethylethyl)-, (R)
- C09278
- (-)-Prangeferol
- NODAKATIN
- CHEBI:49083
- Nodakenitin
- 7H-FURO(3,2-G)(1)BENZOPYRAN-7-ONE, 2,3-DIHYDRO-2-(1-HYDROXY-1-METHYLETHYL)-, (2R)-
- MLS001163827
- HMS2871G16
- 7H-FURO(3,2-G)(1)BENZOPYRAN-7-ONE, 2,3-DIHYDRO-2-(1-HYDROXY-1-METHYLETHYL)-, (-)-
- CHEMBL1464240
- UNII-PKL4EW8LPQ
- MS-23485
- SMR000539229
- DTXSID00964239
- (R)-(-)-NODAKENETIN
- Q27121472
- NANI
- AKOS016023681
- s3245
- 2-(2-Hydroxypropan-2-yl)-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one
- AC-35120
- HY-N2276
- (+)-2,3-dihydro-2-(1-hydroxy-1-methylethyl)-7H-furo[3,2-g][1]benzopyran-7-one
- (7S)-marmesin
- (+)-Marmesin
- Marmesin; (S)-form
- S-(+)-marmesin
- (S)-(+)-2,3-dihydro-2-(1-hydroxy-1-methylethyl)-7H-furo[3,2-g][1]benzopyran-7-one
- (S)-2,3-dihydro-2-(1-hydroxy-1-methylethyl)-7H-furo[3,2-g][1]benzopyran-7-one
- DA-56239
- Nodakenetin
-
- Inchi: 1S/C14H14O4/c1-14(2,16)12-6-9-5-8-3-4-13(15)18-10(8)7-11(9)17-12/h3-5,7,12,16H,6H2,1-2H3/t12-/m1/s1
- InChI Key: FWYSBEAFFPBAQU-GFCCVEGCSA-N
- SMILES: O1C2C=C3C(C=CC(=O)O3)=CC=2C[C@@H]1C(C)(C)O
Computed Properties
- Exact Mass: 246.08922
- Monoisotopic Mass: 246.089209
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 387
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.8
- Molecular Weight: 246.26
- XLogP3: 1.9
Experimental Properties
- Color/Form: Powder
- Density: 1.334
- Boiling Point: 434°Cat760mmHg
- Flash Point: 168°C
- PSA: 55.76
- LogP: 1.86740
- Vapor Pressure: 0.0±1.1 mmHg at 25°C
Nodakenetin Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
Nodakenetin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| ChemFaces | CFN98788-10mg |
Nodakenetin |
495-32-9 | >=98% | 10mg |
$218 | 2021-07-22 | |
| S e l l e c k ZHONG GUO | S3245-1mg |
Nodakenetin |
495-32-9 | 99.89% | 1mg |
¥1770.54 | 2023-09-15 | |
| TRC | M000225-10mg |
(-)-Marmesin |
495-32-9 | 10mg |
$155.00 | 2023-05-18 | ||
| TRC | M000225-50mg |
(-)-Marmesin |
495-32-9 | 50mg |
$620.00 | 2023-05-18 | ||
| TRC | M000225-100mg |
(-)-Marmesin |
495-32-9 | 100mg |
$1194.00 | 2023-05-18 | ||
| Chengdu Biopurify Phytochemicals Ltd | BP3273-20mg |
Nodakenetin |
495-32-9 | 98% | 20mg |
$150 | 2023-09-20 | |
| Chengdu Biopurify Phytochemicals Ltd | BP3273-10mg |
Nodakenetin |
495-32-9 | 98% | 10mg |
$96 | 2023-09-20 | |
| Chengdu Biopurify Phytochemicals Ltd | BP3273-5mg |
Nodakenetin |
495-32-9 | 98% | 5mg |
$96 | 2022-04-26 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N90830-5mg |
(-)-marmesin |
495-32-9 | 5mg |
¥3520.0 | 2021-09-08 | ||
| MedChemExpress | HY-N2276-1mg |
Nodakenetin |
495-32-9 | 99.66% | 1mg |
¥1200 | 2025-04-16 |
Nodakenetin Suppliers
Nodakenetin Related Literature
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1. The chemistry of extractives from hardwoods. Part XVI. Coumarin constituents of Fagara macrophylla, Zanthoxylum flavum, and Chloroxylon swieteniaF. E. King,J. R. Housley,T. J. King J. Chem. Soc. 1954 1392
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Joana L. Rodrigues,Lígia R. Rodrigues Nat. Prod. Rep. 2021 38 869
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Sonda Ammar,María del Mar Contreras,Olfa Belguith-Hadrich,Mohamed Bouaziz,Antonio Segura-Carretero RSC Adv. 2015 5 20035
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Sonda Ammar,María del Mar Contreras,Olfa Belguith-Hadrich,Antonio Segura-Carretero,Mohamed Bouaziz Food Funct. 2015 6 3663
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5. Hawaiian plant studies. Part XVI. Coumarins and flavones from Pelea barbigera(gray) hillebrand (rutaceae)Tatsuo Higa,Paul J. Scheuer J. Chem. Soc. Perkin Trans. 1 1974 1350
Additional information on Nodakenetin
Nodakenetin: A Comprehensive Overview
Nodakenetin, also known by its CAS number 495-32-9, is a naturally occurring compound that has garnered significant attention in the fields of pharmacology and natural product research. This compound, which belongs to the class of coumarins, is isolated from various plant species, particularly those in the Apiaceae family. Nodakenetin has been extensively studied for its potential pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Recent studies have highlighted the antioxidant properties of Nodakenetin, which are attributed to its ability to scavenge free radicals and inhibit oxidative stress. This makes it a promising candidate for applications in the development of functional foods and nutraceuticals. Researchers have also explored the anti-inflammatory effects of Nodakenetin, particularly its ability to modulate inflammatory pathways such as NF-κB and COX-2. These findings suggest that Nodakenetin could be a valuable addition to anti-inflammatory therapies.
The anticancer potential of Nodakenetin has been a focal point of recent investigations. Studies have demonstrated that Nodakenetin can induce apoptosis in cancer cells while sparing normal cells, indicating a high degree of selectivity. Additionally, it has been shown to inhibit cancer cell proliferation and migration, making it a potential candidate for targeted cancer therapies. The mechanism underlying these effects involves the modulation of key signaling pathways such as PI3K/Akt and MAPK.
In terms of neuroprotective effects, Nodakenetin has been found to protect against oxidative stress-induced neuronal damage, which is a hallmark of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been shown to enhance cognitive function in animal models, further underscoring its potential as a neuroprotective agent.
Recent advancements in the synthesis and modification of Nodakenetin have opened new avenues for its application in drug development. Researchers have explored the use of nanotechnology to enhance the bioavailability and efficacy of Nodakenetin-based formulations. These innovations are expected to pave the way for more effective therapeutic interventions in the near future.
In conclusion, Nodakenetin (CAS No. 495-32-9) is a versatile natural compound with a wide range of pharmacological activities. Its antioxidant, anti-inflammatory, anticancer, and neuroprotective properties make it a valuable asset in the field of natural product research. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, Nodakenetin is poised to play an increasingly important role in drug discovery and development.
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